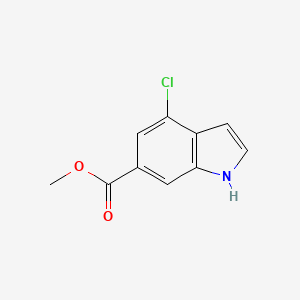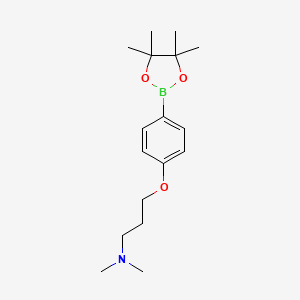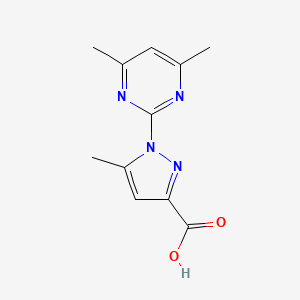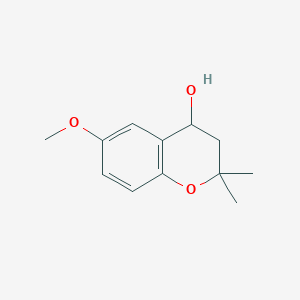
Methyl-4-Chlor-1H-Indol-6-carboxylat
Übersicht
Beschreibung
Methyl 4-chloro-1H-indole-6-carboxylate (MCIC) is a synthetic compound that has been used in a variety of scientific experiments. MCIC is a versatile compound that can be used for a wide range of applications, including synthesis, research, and drug development. MCIC has a wide range of biochemical and physiological effects, and is a useful tool for researchers in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Antikrebs-Immunmodulatoren
Als Reaktant kann Methyl-4-Chlor-1H-Indol-6-carboxylat bei der Herstellung von Tryptophan-Dioxygenase-Inhibitoren verwendet werden, die als potenzielle Antikrebs-Immunmodulatoren gelten. Diese Verbindungen können das Immunsystem modulieren, um die Bekämpfung von Krebs zu unterstützen .
Neurotoxin-Hemmung
Es kann als Hemmstoff des Botulinum-Neurotoxins dienen. Botulinum-Toxine können schwere Erkrankungen wie Botulismus verursachen, und Inhibitoren sind entscheidend für die Entwicklung von Behandlungen gegen solche Toxine .
ITK-Inhibitoren
Die Verbindung könnte bei der Synthese von ITK-Inhibitoren verwendet werden. ITK ist eine Kinase, die an der T-Zell-Signalgebung beteiligt ist, und ihre Inhibitoren können therapeutische Anwendungen bei Immunerkrankungen haben .
Antibakterielle Mittel
this compound könnte ein Vorläufer bei der Herstellung von antibakteriellen Mitteln sein. Angesichts der Zunahme der Antibiotikaresistenz sind neue antibakterielle Verbindungen immer gefragt .
CB2-Cannabinoid-Rezeptor-Liganden
Es könnte auch zur Entwicklung von CB2-Cannabinoid-Rezeptor-Liganden verwendet werden. Diese Rezeptoren sind an der Schmerzempfindung beteiligt, und Liganden für diese Rezeptoren könnten zu neuen Schmerztherapiemethoden führen .
Hepatitis-C-Virus-Forschung
Schließlich kann diese Verbindung an der Synthese von Inhibitoren der Hepatitis-C-Virus-NS5B-Polymerase beteiligt sein, die für die Virusreplikation unerlässlich ist. Inhibitoren können somit als potenzielle Therapeutika gegen Hepatitis C dienen .
Wirkmechanismus
Target of Action
Methyl 4-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including Methyl 4-chloro-1H-indole-6-carboxylate, may affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Methyl 4-chloro-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, methyl 4-chloro-1H-indole-6-carboxylate may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
Methyl 4-chloro-1H-indole-6-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of methyl 4-chloro-1H-indole-6-carboxylate involves its binding interactions with biomolecules. It may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, indole derivatives have been shown to bind to nuclear receptors, modulating the transcription of target genes . This binding interaction can result in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-chloro-1H-indole-6-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to methyl 4-chloro-1H-indole-6-carboxylate may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 4-chloro-1H-indole-6-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to induce hepatotoxicity and nephrotoxicity at high concentrations . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
Methyl 4-chloro-1H-indole-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety.
Transport and Distribution
The transport and distribution of methyl 4-chloro-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, indole derivatives have been reported to interact with organic anion transporters, facilitating their uptake into cells . The distribution of methyl 4-chloro-1H-indole-6-carboxylate within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of methyl 4-chloro-1H-indole-6-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been shown to localize in the nucleus, mitochondria, and endoplasmic reticulum, where they exert their effects on cellular processes . The subcellular localization of methyl 4-chloro-1H-indole-6-carboxylate can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
methyl 4-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKOXNZVJDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646520 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-78-1 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)

![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)




